SD-169 Exhibits 3.8-Fold Higher p38α/β Selectivity Ratio Than Clinical Candidate VX-745
SD-169 demonstrates a 38-fold selectivity for p38α over p38β MAPK (IC50 = 3.2 nM vs 122 nM), whereas VX-745 (neflamapimod) exhibits only a 22-fold selectivity ratio (IC50 = 10 nM vs 220 nM) . This 3.8-fold higher selectivity ratio for SD-169 is coupled with a 3.1-fold greater absolute potency at p38α compared with VX-745 . Both compounds show no inhibition of p38γ at concentrations up to 50 μM .
| Evidence Dimension | p38α/p38β isoform selectivity ratio |
|---|---|
| Target Compound Data | Selectivity ratio = 38.1 (IC50 p38α = 3.2 nM, IC50 p38β = 122 nM) |
| Comparator Or Baseline | VX-745: Selectivity ratio = 22.0 (IC50 p38α = 10 nM, IC50 p38β = 220 nM) |
| Quantified Difference | SD-169 selectivity ratio is 1.73-fold higher (38.1 vs 22.0); p38α potency is 3.1-fold higher (3.2 nM vs 10 nM) |
| Conditions | In vitro kinase inhibition assays using recombinant p38α and p38β MAPK enzymes |
Why This Matters
Higher isoform selectivity ratio and greater absolute p38α potency reduce confounding p38β-mediated effects in cellular assays, enabling cleaner dissection of p38α-specific signaling in immunology research.
